molecular formula C23H26N6O2 B2765419 N-(4-acetylphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide CAS No. 1334371-60-6

N-(4-acetylphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide

Katalognummer: B2765419
CAS-Nummer: 1334371-60-6
Molekulargewicht: 418.501
InChI-Schlüssel: SEIVGCLVNFAIEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-acetylphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 3,5-dimethylpyrazole moiety at the 6-position and a piperidine-3-carboxamide group at the 1-position. The carboxamide is further functionalized with a 4-acetylphenyl substituent. The acetylphenyl group may modulate solubility and target binding, while the dimethylpyrazole could enhance metabolic stability.

Eigenschaften

IUPAC Name

N-(4-acetylphenyl)-1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2/c1-15-13-16(2)29(27-15)22-11-10-21(25-26-22)28-12-4-5-19(14-28)23(31)24-20-8-6-18(7-9-20)17(3)30/h6-11,13,19H,4-5,12,14H2,1-3H3,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEIVGCLVNFAIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=C(C=C4)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-acetylphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • An acetylphenyl group
  • A pyridazine moiety
  • A pyrazole ring
  • A piperidine backbone

This structural complexity suggests diverse biological activities and potential therapeutic applications.

PropertyValue
Molecular FormulaC19H19N5O3
Molecular Weight365.386 g/mol
Density1.3 ± 0.1 g/cm³
LogP1.61

Biological Activity

Preliminary studies indicate that N-(4-acetylphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide exhibits promising antimicrobial and anticancer properties. The following sections delve into specific activities and mechanisms.

Antimicrobial Activity

Research has shown that this compound demonstrates significant antimicrobial effects against various pathogens. The mechanism may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity, leading to cell death. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been reported in studies indicating effective concentrations against Gram-positive bacteria.

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

  • In vitro studies have demonstrated cytotoxic effects on cancer cell lines such as HT29 (colorectal cancer) and Jurkat (T-cell leukemia) with IC50 values comparable to standard chemotherapeutic agents.

The precise mechanism of action remains under investigation, but it is hypothesized that the compound interacts with specific molecular targets such as:

  • Enzymes : Potential inhibition of enzymes involved in cancer cell proliferation.
  • Receptors : Modulation of receptor activity linked to cell survival pathways.

Study 1: Antimicrobial Efficacy

A study conducted by Liaras et al. (2014) assessed various pyrazole derivatives for antibacterial activity. The results indicated that compounds similar to N-(4-acetylphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide exhibited significant growth inhibition against multiple bacterial strains, including those resistant to conventional antibiotics.

Study 2: Anticancer Properties

In a recent investigation published in the Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines. Results showed that it induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an effective anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle and Substituent Analysis

The compound’s pyridazine core distinguishes it from analogs with pyrrolo[2,3-d]pyrimidine or pyrazolo[3,4-b]pyridine scaffolds. For example:

Compound Name Core Structure Key Substituents Molecular Weight*
Target Compound Pyridazine 3,5-Dimethylpyrazole, 4-acetylphenyl carboxamide ~472 (estimated)
(S)-1-(6-(6-methoxypyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide Pyrrolo[2,3-d]pyrimidine 6-Methoxypyridinyl, trifluoromethoxybenzyl carboxamide ~552
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine Ethyl-methylpyrazole, phenyl, dimethylpyridine 374.4

*Molecular weights calculated from molecular formulas or estimated based on structural similarity.

Physicochemical Properties

  • Lipophilicity : The 4-acetylphenyl group in the target compound likely reduces lipophilicity (predicted logP ~2.5) compared to analogs with trifluoromethoxybenzyl groups (logP ~3.8) .
  • Solubility: The acetyl group’s polarity may enhance aqueous solubility relative to trifluoromethoxy or morpholinophenyl substituents in analogs .

NMR Chemical Shift Trends

In , analogs with trifluoromethoxybenzyl groups exhibit distinct ¹H NMR shifts for aromatic protons (δ ~7.2–8.3 ppm) due to electron-withdrawing effects . By contrast, the target compound’s 4-acetylphenyl group would likely show deshielded aromatic protons (δ ~7.5–8.0 ppm) and a characteristic acetyl carbonyl signal at δ ~2.6 ppm (CH₃) and δ ~200 ppm (¹³C).

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing this compound, and how can yield be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of pyridazine and piperidine-carboxamide moieties under reflux conditions. Key solvents like dimethylformamide (DMF) or acetic acid are used to facilitate amide bond formation . Purification via column chromatography or recrystallization is essential for high purity. Yield optimization requires precise control of temperature (e.g., 80–100°C), stoichiometric ratios of intermediates, and inert atmospheres to prevent side reactions .

Q. Which spectroscopic and chromatographic techniques are recommended for structural confirmation and purity assessment?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying the piperidine, pyridazine, and acetylphenyl groups. Infrared (IR) spectroscopy confirms the amide C=O stretch (~1650 cm⁻¹) and pyrazole N-H bonds . Thin-layer chromatography (TLC) with UV visualization monitors reaction progress, while high-performance liquid chromatography (HPLC) ensures >95% purity .

Q. What are the primary challenges in isolating this compound, and how can they be addressed?

  • Methodological Answer : Challenges include low solubility of intermediates and byproduct formation. Solvent selection (e.g., dichloromethane/ethanol mixtures) improves solubility during extraction. Gradient elution in chromatography helps separate structurally similar impurities. Recrystallization from ethyl acetate/hexane mixtures enhances crystalline purity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity and selectivity for target proteins?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations model interactions between the pyridazine-piperidine core and active sites (e.g., kinase domains). Solvation-free energy calculations and pharmacophore mapping guide selectivity optimization . For example, pyrazole-methyl groups may enhance hydrophobic interactions, while the acetylphenyl moiety influences π-π stacking .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., IC₅₀ variability)?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols using validated cell lines (e.g., HEK293 for receptor studies) and replicate under controlled pH/temperature. Cross-validate results with orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays) . Statistical meta-analysis of published data identifies outliers and establishes consensus EC₅₀ ranges .

Q. How can structural modifications to the piperidine or pyrazole moieties enhance pharmacological properties?

  • Methodological Answer : Piperidine ring substitution (e.g., fluorination at C3) improves metabolic stability, while pyrazole N-methylation reduces off-target reactivity . Rational design via SAR studies compares analogs (e.g., replacing pyridazine with pyrimidine) to balance potency and solubility. In vitro ADME assays (e.g., microsomal stability) prioritize candidates with optimal LogP (2–4) .

Q. What crystallographic methods (e.g., SHELX) are suitable for resolving the compound’s 3D structure?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL refines the structure by fitting experimental data to electron density maps. Key parameters include resolution (<1.0 Å), R-factor optimization (<0.05), and hydrogen-bonding network analysis. Twinning and disorder in the pyridazine ring require iterative refinement with SHELXE .

Q. Which in vitro assays are most effective for elucidating the mechanism of action?

  • Methodological Answer : Target engagement assays (e.g., fluorescence polarization for kinase inhibition) quantify binding affinity. Functional assays like cAMP accumulation or calcium flux measure downstream signaling. CRISPR-Cas9 knockouts of putative targets (e.g., GPCRs) validate specificity . Pair these with proteomics (e.g., affinity pull-down/MS) to identify off-target interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.